Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a benzofuran-2-ylcarbonyl substituent at the 2-amino position of the thiophene ring. This compound belongs to a class of derivatives synthesized from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a versatile precursor in medicinal chemistry . Its structure combines a thiophene core (known for metabolic stability and π-π stacking interactions) with a benzofuran group (a bicyclic aromatic system with oxygen heteroatoms), which may influence solubility, bioavailability, and receptor binding.
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-18(21)15-10(2)11(3)24-17(15)19-16(20)14-9-12-7-5-6-8-13(12)23-14/h5-9H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPJJVGWJPGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling through amide bond formation. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as coupling agents and dehydrating agents are often used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is . The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical reactions and applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit anticancer properties. This compound has been studied for its potential to inhibit tumor growth in various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, compounds similar to this structure were tested against human breast cancer cells. Results showed a significant reduction in cell viability at specific concentrations, indicating potential as a lead compound for further development .
2. Antimicrobial Properties
Thiophene derivatives are also recognized for their antimicrobial activities. This compound has shown effectiveness against several bacterial strains.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Material Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiophene moieties enhances charge transport properties.
Research Insights:
A study demonstrated that incorporating thiophene derivatives into OLEDs resulted in improved efficiency and brightness compared to traditional materials .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications can be made to enhance its pharmacological profile or material properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The benzofuran and thiophene moieties may interact with enzymes or receptors, modulating their activity. The ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other ethyl 2-(substituted amino)-4,5-dimethylthiophene-3-carboxylate derivatives allow for comparative analysis of pharmacological and physicochemical properties. Below is a detailed comparison:
Structural Modifications and Functional Groups
Pharmacological Activity
- Antioxidant Activity: Phenolic derivatives (e.g., 3d, 3e, 3f) exhibit superior radical scavenging due to the hydroxyl group’s ability to donate hydrogen atoms. Compound 3d showed 70.2–83.1% inhibition in lipid peroxidation assays, comparable to diclofenac (85%) .
- Anti-Inflammatory Activity: Phenolic acrylamido derivatives (e.g., 3d) demonstrated significant inhibition of carrageenan-induced paw edema (83.1%) .
Physicochemical Properties
- Melting Points: Phenolic derivatives (3d: 298–300°C) have higher melting points than non-polar analogs (3j: 172–173°C) due to hydrogen bonding . The target compound’s benzofuran group (less polar than phenolic) may result in a moderate melting point (~200–250°C).
- Solubility: Polar substituents (e.g., hydroxyl in 3d) enhance water solubility, whereas hydrophobic groups (isopropyl in 3j) reduce it . The benzofuran moiety (moderate polarity) may balance solubility, favoring organic solvents like ethanol or DMSO.
Biological Activity
Introduction
Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of various enzymes, particularly α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can lead to significant therapeutic effects in managing diabetes.
Key Findings:
- The compound exhibited competitive inhibition against α-glucosidase with an IC50 value significantly lower than that of standard drugs like acarbose, indicating its potential as an antidiabetic agent .
- Molecular docking studies suggest that the compound interacts favorably with the active site of the enzyme, stabilizing its conformation and enhancing inhibition efficiency .
Cytotoxicity Studies
Cytotoxicity evaluations were performed using normal 3T3 cell lines. The results indicated that at concentrations up to 150 µM, the compound did not exhibit cytotoxic effects, suggesting a favorable safety profile for further development .
| Compound | Cytotoxicity (IC50 µM) |
|---|---|
| This compound | >150 |
Study on Antidiabetic Activity
In a study conducted by Mphahlele et al., several benzofuran derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that compounds similar to this compound were effective in reducing blood glucose levels in vitro .
Molecular Hybridization Approach
Research has shown that molecular hybridization techniques can enhance the biological activity of compounds. The incorporation of benzofuran into the structure has been linked to improved hydrophobic interactions and increased enzyme binding affinity. This approach has been pivotal in developing new pharmacological agents targeting diabetes and other metabolic disorders .
Q & A
Q. What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group .
- Step 2 : Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, to form acrylamido derivatives. Reaction completion is monitored via thin-layer chromatography (TLC), with yields optimized at reflux (5–6 hours) and purification by recrystallization . Key parameters include solvent choice (toluene for high reactivity), stoichiometric excess of aldehydes (11 mmol vs. 10 mmol starting material), and catalyst ratios (0.35 mL piperidine/1.3 mL acetic acid per 50 mL toluene) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1667 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl protons at δ 2.23–2.31 ppm, aromatic protons at δ 7.70–8.01 ppm) and ester/amide linkages .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 377 [M+Na]⁺ for compound 3a) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in the thiophene ring system) .
Q. What in vitro assays are used for preliminary biological screening?
- Antioxidant Activity :
- DPPH radical scavenging (IC₅₀ determination).
- Nitric oxide (NO) radical inhibition.
- Ferric-ion-induced lipid peroxidation in rat brain homogenates .
- Anti-inflammatory Activity : Carrageenan-induced rat paw edema model, with dose-dependent inhibition (70–83% at 100 mg/kg) compared to diclofenac (85%) .
Advanced Research Questions
Q. How do substituents on the phenyl ring modulate bioactivity?
- Phenolic Groups : Compounds with 4-hydroxyphenyl (3d), 4-hydroxy-3-methoxyphenyl (3e), and 4-hydroxy-3,5-dimethoxyphenyl (3f) substituents exhibit enhanced antioxidant and anti-inflammatory activities due to redox-active phenolic –OH groups. Steric hindrance (e.g., 3,5-dimethoxy in 3f) further stabilizes radical intermediates .
- Electron-Withdrawing Groups : Bromine or nitro substituents (e.g., in bromothiophene analogs) may enhance nucleic acid binding, influencing gene splicing or antimicrobial activity .
Q. What strategies resolve contradictions in biological data across studies?
- Comparative Assays : Standardize models (e.g., use identical rat strains or cell lines) and control for pharmacokinetic variables (e.g., bioavailability).
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with systematic substituent variations (e.g., halogenation, alkylation) to isolate contributing factors .
- Mechanistic Studies : Use molecular docking or surface plasmon resonance (SPR) to validate target interactions (e.g., spliceosome proteins or cyclooxygenase enzymes) .
Q. How can crystallographic data improve synthetic or mechanistic insights?
- SHELX Refinement : Resolve anisotropic displacement parameters and hydrogen-bonding networks to guide synthetic modifications (e.g., enhancing solubility via polar group introduction) .
- ORTEP Visualization : Analyze molecular geometry (e.g., dihedral angles between benzofuran and thiophene rings) to predict reactivity or bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Replace recrystallization with flash chromatography for higher throughput.
- Catalyst Recycling : Optimize piperidine/acetic acid recovery to reduce costs .
- Byproduct Mitigation : Monitor side reactions (e.g., over-condensation) via inline IR or HPLC .
Methodological Tables
Q. Table 1: Key Antioxidant Data for Selected Derivatives
| Compound | Substituent | DPPH IC₅₀ (µM) | NO Inhibition (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|---|
| 3d | 4-Hydroxyphenyl | 12.4 | 78.2 | 82.5 |
| 3e | 4-Hydroxy-3-methoxyphenyl | 9.8 | 85.1 | 88.3 |
| 3f | 4-Hydroxy-3,5-dimethoxyphenyl | 7.2 | 91.4 | 93.7 |
| Diclofenac | – | 8.5 | 89.6 | 90.1 |
| Data sourced from . |
Q. Table 2: Crystallographic Parameters for Structural Analysis
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Hydrogen Bonds | N1–H2N1⋯O2 (2.89 Å) |
| C–H⋯π Interactions | C5–H5⋯Cg1 (3.45 Å) |
| Cg1 = centroid of thiophene ring; data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
